
4,6-Dimethyl-3,7-dihydropteridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-3,7-dihydropteridin-2(1H)-one is a heterocyclic compound that belongs to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folic acid and its derivatives. This compound features a pteridine ring system with methyl groups at the 4 and 6 positions and a keto group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-3,7-dihydropteridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2,4,5-triaminopyrimidine with diacetyl. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, and requires heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-3,7-dihydropteridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Pteridine derivatives with additional oxygen-containing functional groups.
Reduction: Hydroxylated pteridine derivatives.
Substitution: Pteridine derivatives with new substituents at specific positions.
Scientific Research Applications
4,6-Dimethyl-3,7-dihydropteridin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex pteridine derivatives.
Biology: Studied for its role in biological systems, particularly in relation to folic acid metabolism.
Medicine: Investigated for potential therapeutic applications, such as in the development of antifolate drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-3,7-dihydropteridin-2(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a cofactor or inhibitor in enzymatic reactions related to folic acid metabolism. The compound’s effects are mediated through its binding to enzymes or receptors, influencing their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pteridine: The parent compound of the pteridine family, lacking the methyl and keto groups.
6-Methylpterin: A pteridine derivative with a single methyl group at the 6 position.
2-Amino-4,6-dimethylpteridine: A similar compound with an amino group at the 2 position instead of a keto group.
Uniqueness
4,6-Dimethyl-3,7-dihydropteridin-2(1H)-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methyl groups and keto group influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
92146-08-2 |
|---|---|
Molecular Formula |
C8H10N4O |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
4,6-dimethyl-7,8-dihydro-3H-pteridin-2-one |
InChI |
InChI=1S/C8H10N4O/c1-4-3-9-7-6(10-4)5(2)11-8(13)12-7/h3H2,1-2H3,(H2,9,11,12,13) |
InChI Key |
VXDVIQNGOCUBMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(NC(=O)N=C2NC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7,14,27,33,40-pentasulfooxy-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(29),2(18),3(16),4,6,8,10,12,14,19,21,23,25,27,31(44),32,34,36,38,40,42-henicosaen-20-yl) hydrogen sulfate](/img/structure/B13789676.png)



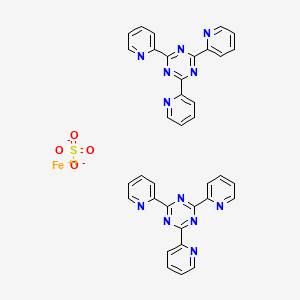
![1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride](/img/structure/B13789711.png)
![Trichloro-[1-[2-(chloromethyl)phenyl]ethyl]silane](/img/structure/B13789732.png)
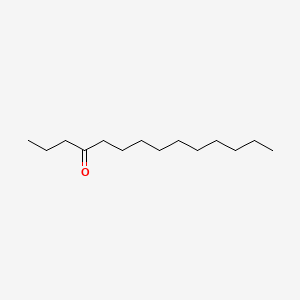
![2-Chloro-1-[4-(2-methoxyphenyl)piperazino]propan-1-one](/img/structure/B13789737.png)
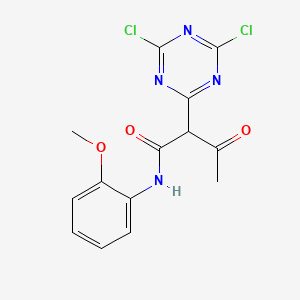
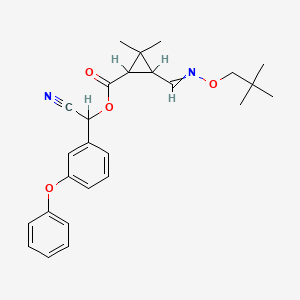
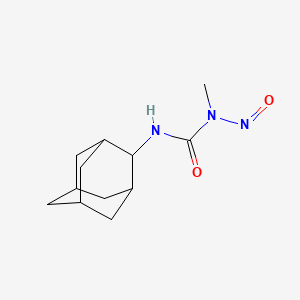
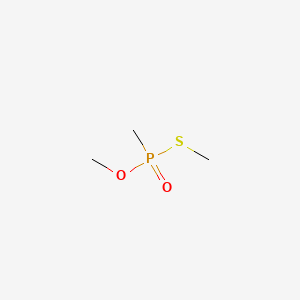
![7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine](/img/structure/B13789769.png)
